![molecular formula C15H13ClN2O4 B4882129 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide](/img/structure/B4882129.png)
3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide
Overview
Description
3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzamide family and has been investigated for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide involves the inhibition of specific enzymes and receptors that are involved in various physiological and pathological processes. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. It also inhibits the activity of certain receptors that are involved in the immune response, such as the Toll-like receptors.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the activity of certain immune receptors and cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which makes it a valuable tool for investigating various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the investigation of 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide. One potential direction is the investigation of its potential therapeutic applications in cancer research, particularly in combination with other chemotherapeutic agents. Another potential direction is the investigation of its potential immunomodulatory effects in various autoimmune and inflammatory diseases. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its potential side effects in vivo.
In conclusion, 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide is a valuable tool for investigating various physiological and pathological processes. Its potent inhibitory activity against certain enzymes and receptors makes it a valuable tool for cancer research, neuroscience, and immunology. Further investigation of this compound could lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide has been extensively investigated for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors that are involved in various physiological and pathological processes.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-8-7-10(9-11(14)16)15(19)17-12-5-3-4-6-13(12)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMERALLQAISH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5878177 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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